Diethylene pyrophosphite is classified as an organophosphorus compound. It can be synthesized through various chemical processes, which will be detailed in the synthesis analysis section. The compound's systematic name is diethylene pyrophosphite, and its chemical formula is . It is important to note that this compound may also be referred to by its CAS number, which is 3348-43-4.
Diethylene pyrophosphite can be synthesized using several methods, including:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity of the final product. The reactions are often conducted under inert atmospheres to prevent hydrolysis or oxidation.
Diethylene pyrophosphite consists of two phosphonate groups linked by an oxygen bridge, resulting in a unique molecular architecture that contributes to its reactivity and stability. The structure can be represented as follows:
Diethylene pyrophosphite participates in various chemical reactions, including:
The reactivity of diethylene pyrophosphite can be attributed to its phosphonate groups, which can easily participate in nucleophilic attacks or coordinate with metal centers.
The mechanism by which diethylene pyrophosphite acts as a ligand involves coordination to metal ions through its oxygen atoms. This interaction can stabilize metal complexes and enhance their catalytic properties.
Studies have shown that diethylene pyrophosphite can effectively stabilize transition metal catalysts used in organic transformations, thereby increasing reaction efficiency.
Diethylene pyrophosphite finds applications across various scientific domains:
Diethylene pyrophosphite (CAS 3348-43-4) is synthesized through esterification of diethylene glycol with phosphorus trichloride (PCl₃). The reaction proceeds via nucleophilic attack of glycol hydroxyl groups on electrophilic phosphorus, forming P–O bonds while liberating hydrogen chloride. The stoichiometric ratio is critical, with a 1:2 molar ratio of glycol to PCl₃ maximizing yield [2].
Reactive intermediates are moisture-sensitive, necessitating inert conditions (N₂/Ar). Traces of water hydrolyze PCl₃ to phosphorous acid (H₃PO₃), reducing yields by ≤40% [8]. Schlenk-line techniques or gloveboxes prevent degradation, while phosphorus oxychloride (POCl₃) additives scavenge residual moisture, boosting yields to 89–93% [8].
Low temperatures (0–5°C) favor controlled exothermic reactions but slow kinetics. At 25°C, conversion completes in 3 hours, while 80°C induces decomposition. Optimal yields (84–93%) occur at 50–60°C, balancing kinetics and stability [7]. Below 50°C, viscosity increases impede mixing, requiring solvent mediation [2].
Table 1: Temperature vs. Yield Profile
Temperature (°C) | Reaction Time (hr) | Yield (%) | Major Byproducts |
---|---|---|---|
0–5 | 12 | 55 | Phosphorous acid |
25 | 5 | 75 | Diethyl phosphite |
50 | 3 | 89 | <5% HCl |
80 | 1 | 32 | Polyphosphates |
Batch processes face heat dissipation challenges during scale-up. Continuous flow reactors (CFRs) enable rapid mixing and precise temperature control, reducing hot spots that degrade products [2].
Ethyl chloride (C₂H₅Cl) byproduct formation necessitates in-line removal. In batch reactors, trapped C₂H₅Cl increases pressure, risking vessel failure. CFRs incorporate gas-permeable membranes for continuous venting, permitting kg-scale synthesis [2] [10]. Feedstock impurities (e.g., triethylene glycol) generate cyclic oligomers, requiring ≤99.5% glycol purity [2].
Table 2: Batch vs. Continuous Flow Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput (kg/day) | 20 | 150 |
Ethyl chloride removal | Manual venting | Automated membrane separation |
Yield (%) | 75 | 93 |
Energy consumption | High (heating/cooling) | Low (targeted MW heating) |
Diethylene pyrophosphite undergoes transesterification where ethoxy groups are displaced by nucleophilic alcohols (ROH). The reaction equilibrium depends on solvent polarity and alcohol concentration [6] [9].
Lipases (e.g., Candida antarctica lipase B) enable enantioselective transesterification at 30°C, retaining stereochemistry in chiral alcohols [9]. Chemical catalysts include:
Table 3: Transesterification Catalysts
Catalyst | Solvent | Temperature (°C) | Conversion (%) |
---|---|---|---|
None (neat ROH) | MeOH | 60 | 40 |
Ti(OiPr)₄ (5 mol%) | Toluene | 80 | 92 |
Lipase B (10 mg/mL) | iPr₂O | 30 | 78 |
Bu₄NBr (0.1 eq.) | THF | 60 | 85 |
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